molecular formula C16H14BrN5O3 B11487088 N-(4-bromophenyl)-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide

N-(4-bromophenyl)-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11487088
M. Wt: 404.22 g/mol
InChI Key: JKHFMJFXGYJZNZ-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-4,5-DIMETHOXY-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound that features a bromophenyl group, dimethoxy groups, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-4,5-DIMETHOXY-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Methoxylation: The dimethoxy groups can be introduced by reacting the compound with methanol in the presence of a strong acid such as sulfuric acid.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-4,5-DIMETHOXY-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N-(4-BROMOPHENYL)-4,5-DIMETHOXY-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-4,5-DIMETHOXY-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets. The bromophenyl group and the tetrazole ring are known to interact with enzymes and receptors, modulating their activity. The dimethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMOPHENYL)-4,5-DIMETHOXY-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: can be compared with other compounds such as:

Uniqueness

The uniqueness of N-(4-BROMOPHENYL)-4,5-DIMETHOXY-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom can significantly influence the compound’s reactivity and interaction with biological targets compared to its chloro, fluoro, and methoxy analogs.

Properties

Molecular Formula

C16H14BrN5O3

Molecular Weight

404.22 g/mol

IUPAC Name

N-(4-bromophenyl)-4,5-dimethoxy-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H14BrN5O3/c1-24-14-7-12(16(23)19-11-5-3-10(17)4-6-11)13(8-15(14)25-2)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23)

InChI Key

JKHFMJFXGYJZNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)N3C=NN=N3)OC

Origin of Product

United States

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